molecular formula C23H22N2O3S B6522341 4-benzyl-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951568-61-9

4-benzyl-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6522341
CAS RN: 951568-61-9
M. Wt: 406.5 g/mol
InChI Key: FKGBWPFGQNSFBA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazine, which is a type of heterocyclic compound. Benzothiadiazines are often used as the core structure in various pharmaceutical drugs due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a benzothiadiazine core, which is a bicyclic structure containing a benzene ring fused to a thiadiazine ring. It also has benzyl and isopropylphenyl substituents attached to the core .


Chemical Reactions Analysis

Benzothiadiazines can undergo various chemical reactions depending on their substituents. They can participate in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and various redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings can all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzothiadiazines are used as diuretics and work by inhibiting the action of an enzyme in the kidneys .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. Some benzothiadiazines can have side effects if used as drugs, and the compound could potentially be hazardous if not handled properly .

properties

IUPAC Name

4-benzyl-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17(2)19-12-14-20(15-13-19)25-23(26)24(16-18-8-4-3-5-9-18)21-10-6-7-11-22(21)29(25,27)28/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGBWPFGQNSFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-2-(4-isopropylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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